trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
CAS No.: 147292-25-9
Cat. No.: VC0135448
Molecular Formula: C₂₀H₂₃N₃
Molecular Weight: 305.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147292-25-9 |
|---|---|
| Molecular Formula | C₂₀H₂₃N₃ |
| Molecular Weight | 305.42 |
| IUPAC Name | (3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile |
| Standard InChI | InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20-/m0/s1 |
| SMILES | CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
Trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is chemically identified by several key parameters:
| Parameter | Value |
|---|---|
| CAS Number | 147292-25-9 |
| Molecular Formula | C20H23N3 |
| Molecular Weight | 305.42 g/mol |
| IUPAC Name | (3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile |
| Standard InChI | InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20-/m0/s1 |
| SMILES Notation | CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |
The compound features a piperidine ring core with a methyl substituent at position 3, a phenylamino group at position 4, a phenylmethyl (benzyl) group at position 1, and a carbonitrile group at position 4, all in specific trans configuration .
Physical Properties
Understanding the physical characteristics of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is essential for research and pharmaceutical applications:
| Property | Value |
|---|---|
| Physical Appearance | White to Pale Yellow Solid |
| Melting Point | 114-117°C |
| Boiling Point | 475.6±45.0°C (Predicted) |
| Density | 1.12±0.1 g/cm³ (Predicted) |
| Purity (Commercial) | ≥98% |
These physical properties are crucial for quality control and formulation development in pharmaceutical applications . The relatively high melting and boiling points indicate stability under standard laboratory conditions, while the solid form facilitates handling and storage.
Synthesis Methods
Laboratory Synthesis
The synthesis of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile typically involves multi-step organic reactions requiring specific conditions and reagents:
-
Initial reactions often utilize solvents such as methanol or dichloromethane
-
Reagents like triethylamine may be employed to facilitate the reaction process
-
Starting materials can include 1-(phenylmethyl)-4-piperidone and 4-aminobenzenesulfonamide
-
Catalysts such as palladium on carbon may be used to promote specific reaction pathways
Advanced Synthetic Routes
More sophisticated synthetic routes may involve:
-
Formation of the piperidine ring through cyclization reactions
-
Introduction of the phenylamino group via substitution reactions
-
Addition of the phenylmethyl group potentially through Friedel-Crafts alkylation
-
Installation of the carbonitrile group as a key functional component
Related compounds have been synthesized through processes involving:
-
Alkalization of intermediate compounds with sodium hydroxide
-
Heating with potassium hydroxide in 1,2-ethanediol
-
Acidification with hydrochloric acid solution and extraction with trichloromethane
-
Crystallization from a mixture of ethanol and water to obtain the final product
Applications in Pharmaceutical Research
As a Pharmaceutical Intermediate
Trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile serves as a critical intermediate in the synthesis of important pharmaceutical compounds:
-
It functions as an intermediate in the production of Fentanyl citrate (CAS: 990-73-8)
-
It's utilized in the synthesis of Fentanyl hydrochloride (CAS: 1443-54-5)
This application is particularly significant as fentanyl and its derivatives are potent synthetic opioid analgesics used in pain management and anesthesia.
Medicinal Chemistry Applications
In medicinal chemistry research, this compound has shown promise in several areas:
-
Treatment of metabolic disorders
-
Investigation for potential neurological applications
The compound's structural characteristics enable it to interact with specific biological targets, making it valuable for pharmaceutical research and development of targeted therapeutic agents.
Mechanism of Action and Pharmacological Activities
Neurological Interactions
Research indicates that trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile and structurally similar compounds interact with various neurological systems:
-
The compound may interact with neurotransmitter receptors or transporters in the central nervous system
-
It potentially functions as an inhibitor or modulator of specific neural pathways
-
Particular activity has been noted affecting norepinephrine transporters
Analgesic Properties
Compounds sharing structural similarities with trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile have demonstrated significant analgesic properties:
-
They have shown potent pain-relieving effects in experimental animal models
-
Their mechanism likely involves interaction with pain signaling pathways
-
These properties make them candidates for development of novel pain management treatments
Research and Development Considerations
When working with trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile, several practical considerations apply:
Quality Control
Quality assessment of the compound typically includes:
-
Appearance evaluation (white to pale yellow solid)
-
Purity assessment (typically ≥98%)
-
Melting point determination (114-117°C)
Future Research Directions
Based on the current understanding of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile, several promising research directions emerge:
-
Further exploration of its potential in the development of novel analgesics with improved efficacy and reduced side effects
-
Investigation of its interactions with specific neurotransmitter systems to better understand its mechanism of action
-
Optimization of synthetic pathways to improve yield, purity, and cost-effectiveness
-
Development of novel derivatives with enhanced pharmacological properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume